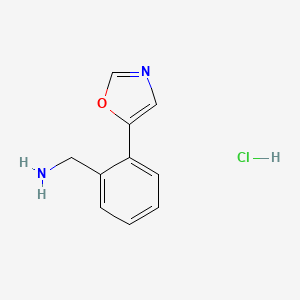

2-(5-Oxazolyl)benzylamine Hydrochloride

Description

2-(5-Oxazolyl)benzylamine Hydrochloride is a benzylamine derivative featuring an oxazole ring attached to the benzyl group at the 2-position. The oxazole moiety, a five-membered heterocyclic ring containing oxygen and nitrogen, confers unique electronic and steric properties to the compound. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations.

Propriétés

Formule moléculaire |

C10H11ClN2O |

|---|---|

Poids moléculaire |

210.66 g/mol |

Nom IUPAC |

[2-(1,3-oxazol-5-yl)phenyl]methanamine;hydrochloride |

InChI |

InChI=1S/C10H10N2O.ClH/c11-5-8-3-1-2-4-9(8)10-6-12-7-13-10;/h1-4,6-7H,5,11H2;1H |

Clé InChI |

UETRIVVIIBJCNY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)CN)C2=CN=CO2.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Oxazolyl)benzylamine Hydrochloride typically involves the cyclization of benzoyl azide with an alkene in the presence of a photocatalyst such as Ru(bPy)3Cl2.6H2O and an additive like H3PO4 . This reaction is activated by visible light and yields moderate amounts of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(5-Oxazolyl)benzylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.

Substitution: The benzylamine group can undergo nucleophilic substitution reactions, especially at the benzylic position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) and various halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted benzylamine compounds .

Applications De Recherche Scientifique

2-(5-Oxazolyl)benzylamine Hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(5-Oxazolyl)benzylamine Hydrochloride involves its interaction with various molecular targets, including receptors and enzymes. The oxazole ring allows the compound to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with these targets . These interactions can modulate the activity of the targets, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2-(5-Oxazolyl)benzylamine Hydrochloride and related benzylamine derivatives:

*Hypothetical formula based on structural analysis.

†Calculated based on formula C₁₀H₁₁ClN₂O (parent compound: C₉H₉N₂O + HCl).

Key Findings from Comparative Analysis

Butenafine Hydrochloride

- Structure-Activity Relationship : The tert-butyl-benzyl and naphthalene groups enhance lipophilicity, enabling penetration into fungal cell membranes.

LY125180

- Pharmacological Profile : Modulates serotonin uptake and synthesis in rat brain models, suggesting central nervous system (CNS) activity .

- Structural Divergence : The p-tolyloxyethyl group introduces steric bulk, which may hinder blood-brain barrier penetration compared to the smaller oxazole substituent.

2-(Morpholinosulfonyl)benzylamine Hydrochloride

- Physicochemical Properties: The morpholinosulfonyl group increases polarity (molecular weight = 292.78), likely improving aqueous solubility .

- Synthetic Utility : Used in MCRs for heterocyclic compound synthesis, similar to pathways described for oxazolyl derivatives .

Fluorobenzooxazole and Oxadiazole Derivatives

- Electronic Effects : Fluorine in 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine HCl enhances metabolic stability and bioavailability .

- Heterocyclic Diversity : Oxadiazole rings (e.g., in [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine HCl) exhibit distinct electronic properties compared to oxazole, influencing receptor binding and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.